molecular formula C17H15BrN4O B2987015 1-(4-bromophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950242-19-0

1-(4-bromophenyl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2987015
CAS No.: 950242-19-0
M. Wt: 371.238
InChI Key: CNONOTBDZZBEJD-UHFFFAOYSA-N
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Description

This compound (CAS: 952182-54-6) belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a 4-bromophenyl group at position 1, N-phenyl and N-methyl substituents, and a methyl group at position 3. Its molecular formula is C₁₂H₁₃BrN₄O (MW: 309.16 g/mol) with a density of 1.53 g/cm³ and a melting point of 186°C (decomposition) .

Properties

IUPAC Name

1-(4-bromophenyl)-N,5-dimethyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c1-12-16(17(23)21(2)14-6-4-3-5-7-14)19-20-22(12)15-10-8-13(18)9-11-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNONOTBDZZBEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogen Substitution Effects

Bromine vs. Chlorine Analogs :

  • 1-(4-Bromophenyl)-N,5-di(isopropyl)-1H-1,2,3-triazole-4-carboxamide (MW: 351.24 g/mol) and 1-(4-chlorophenyl)-N,5-di(isopropyl)-1H-1,2,3-triazole-4-carboxamide (MW: 306.79 g/mol) differ in halogen size and electronegativity. Bromine’s larger atomic radius increases molecular weight and may enhance π-π stacking interactions in biological targets compared to chlorine .
  • In crystallography, replacing Cl with Br in imidazole-4-imines increases unit cell parameters (e.g., a: 7.9767 Å → 8.0720 Å; c: 16.6753 Å → 16.8433 Å), suggesting bromine’s steric bulk influences packing efficiency .

Bromine vs. Fluorine Analogs :

  • 5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 240117-38-8) replaces bromine with fluorine.

Substituent Position and Functional Group Variations

N-Substituent Effects :

  • The target compound’s N-phenyl and N-methyl groups contrast with analogs like 1-(4-methylbenzyl)-5-amino-1H-1,2,3-triazole-4-carboxamide, which has a benzyl group. The phenyl group may enhance rigidity, while benzyl groups introduce conformational flexibility .
  • 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e, ) incorporates a dioxolane ring, increasing steric bulk and oxygen content, which could affect solubility and target binding .

Positional Isomerism :

Data Tables

Table 1: Physical and Structural Properties of Selected Triazole-4-carboxamides

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₂H₁₃BrN₄O 309.16 186 (dec) 4-BrPh, N-Ph, N-Me
1-(4-Chlorophenyl)-N,5-di(isopropyl) analog C₁₅H₁₉ClN₄O 306.79 - 4-ClPh, N-iPr
1-(Benzo[d][1,3]dioxol-5-ylmethyl) analog (3e) C₁₇H₁₄N₄O₃ 322.32 170–173 Dioxolane, N-benzyl
5-Amino-1-(4-fluorobenzyl) analog C₁₇H₁₄FN₅O 323.33 - 4-FBz, 5-NH₂

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